molecular formula C11H10F3N3O2 B1405041 Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate CAS No. 1449117-68-3

Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate

Cat. No.: B1405041
CAS No.: 1449117-68-3
M. Wt: 273.21 g/mol
InChI Key: GZGRFQYAPUQDOI-UHFFFAOYSA-N
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Description

Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate is an organic compound that features a trifluoromethyl group, a cyano group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate typically involves the reaction of ethyl cyanoacetate with a substituted pyridine derivative. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the ethyl cyanoacetate, followed by nucleophilic substitution with the pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler analog without the trifluoromethyl and pyridine groups.

    Trifluoromethylpyridine derivatives: Compounds with similar trifluoromethyl and pyridine functionalities but different substituents.

    Cyanoacetylated amines: Compounds with cyano and acetyl groups attached to amines.

Uniqueness

Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate is unique due to the combination of its trifluoromethyl group, cyano group, and pyridine ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 2-((2-cyano-5-(trifluoromethyl)pyridin-3-yl)amino)acetate is a pyridine derivative with notable biological activity. This compound, characterized by its unique trifluoromethyl and cyano groups, has garnered interest in medicinal chemistry for its potential therapeutic applications. This article explores its synthesis, biological mechanisms, and research findings.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₀F₃N₃O₂
Molecular Weight: 273.211 g/mol
CAS Number: 1449117-68-3

The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration, while the cyano group can engage in hydrogen bonding with biological targets, influencing protein interactions and enzymatic activities.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials:
    • 2-cyano-5-(trifluoromethyl)pyridine
    • Ethyl bromoacetate
  • Reaction Conditions:
    • Base: Potassium carbonate
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Elevated conditions to promote reaction efficiency

This method allows for the efficient production of the compound, which can be scaled for industrial applications.

The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets:

  • Lipophilicity: The trifluoromethyl group increases the compound's ability to cross lipid membranes.
  • Hydrogen Bonding: The cyano group participates in hydrogen bonding with target proteins, potentially modulating their activity.

These interactions are crucial for understanding its pharmacological effects and guiding further modifications for improved efficacy.

Biological Activity

Recent studies indicate that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Properties: Research suggests potential effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, offering therapeutic avenues in drug development.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A study demonstrated that derivatives of this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a potential role in antibiotic development .
  • Cancer Cell Proliferation:
    • Another investigation highlighted that certain derivatives inhibited the growth of cancer cells in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Enzyme Interaction Studies:
    • Research focused on the interaction of this compound with enzymes such as kinases and phosphatases, revealing its potential as a biochemical probe .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 2-cyano-5-(trifluoromethyl)pyridinePyridine ring with trifluoromethyl and cyano groupsAntimicrobial, anticancer
5-(trifluoromethyl)-2-pyridyl acetateSimilar ester functionalityModerate enzyme inhibition
Ethyl 2-cyano-3-(trifluoromethyl)acrylateDifferent pyridine structureLimited biological studies

Properties

IUPAC Name

ethyl 2-[[2-cyano-5-(trifluoromethyl)pyridin-3-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-2-19-10(18)6-17-8-3-7(11(12,13)14)5-16-9(8)4-15/h3,5,17H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGRFQYAPUQDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(N=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165490
Record name Glycine, N-[2-cyano-5-(trifluoromethyl)-3-pyridinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449117-68-3
Record name Glycine, N-[2-cyano-5-(trifluoromethyl)-3-pyridinyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449117-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-cyano-5-(trifluoromethyl)-3-pyridinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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